Cas no 1269477-15-7 (6-(Propan-2-yloxy)pyrazin-2-amine)
6-(Propan-2-yloxy)pyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 6-(propan-2-yloxy)pyrazin-2-amine
- 6-isopropoxypyrazin-2-amine
- 6-propan-2-yloxypyrazin-2-amine
- 6-(Propan-2-yloxy)pyrazin-2-amine
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- MDL: MFCD18458534
- Inchi: 1S/C7H11N3O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3,(H2,8,10)
- InChI Key: FROPILFAPSIWMO-UHFFFAOYSA-N
- SMILES: O(C1C=NC=C(N)N=1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 118
- XLogP3: 1.5
- Topological Polar Surface Area: 61
6-(Propan-2-yloxy)pyrazin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19712-100mg |
6-(propan-2-yloxy)pyrazin-2-amine |
1269477-15-7 | 95% | 100mg |
¥1155.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19712-250mg |
6-(propan-2-yloxy)pyrazin-2-amine |
1269477-15-7 | 95% | 250mg |
¥1545.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19712-500mg |
6-(propan-2-yloxy)pyrazin-2-amine |
1269477-15-7 | 95% | 500mg |
¥2574.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19712-1g |
6-(propan-2-yloxy)pyrazin-2-amine |
1269477-15-7 | 95% | 1g |
¥3221.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19712-5g |
6-(propan-2-yloxy)pyrazin-2-amine |
1269477-15-7 | 95% | 5g |
¥9656.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19712-10g |
6-(propan-2-yloxy)pyrazin-2-amine |
1269477-15-7 | 95% | 10g |
¥14322.0 | 2024-04-25 | |
| 1PlusChem | 1P01B2C8-50mg |
6-(propan-2-yloxy)pyrazin-2-amine |
1269477-15-7 | 95% | 50mg |
$229.00 | 2025-03-19 | |
| 1PlusChem | 1P01B2C8-100mg |
6-(propan-2-yloxy)pyrazin-2-amine |
1269477-15-7 | 95% | 100mg |
$321.00 | 2025-03-19 | |
| 1PlusChem | 1P01B2C8-250mg |
6-(propan-2-yloxy)pyrazin-2-amine |
1269477-15-7 | 95% | 250mg |
$443.00 | 2025-03-19 | |
| 1PlusChem | 1P01B2C8-500mg |
6-(propan-2-yloxy)pyrazin-2-amine |
1269477-15-7 | 95% | 500mg |
$679.00 | 2025-03-19 |
6-(Propan-2-yloxy)pyrazin-2-amine Suppliers
6-(Propan-2-yloxy)pyrazin-2-amine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 6-(Propan-2-yloxy)pyrazin-2-amine
6-(Propan-2-yloxy)pyrazin-2-amine: A Comprehensive Overview
6-(Propan-2-yloxy)pyrazin-2-amine, also known by its CAS number 1269477-15-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazine derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of 6-(Propan-2-yloxy)pyrazin-2-amine features a pyrazine ring with a propan-2-yloxy group at the 6-position and an amino group at the 2-position, making it a unique member within this chemical family.
The synthesis of 6-(Propan-2-yloxy)pyrazin-2-amine has been explored through various methodologies, with researchers focusing on optimizing reaction conditions to achieve high yields and purity. Recent studies have highlighted the use of microwave-assisted synthesis, which not only accelerates the reaction process but also enhances the selectivity of the product. This approach has been particularly beneficial in addressing the challenges associated with the formation of pyrazine derivatives, which often require precise control over reaction parameters such as temperature and solvent choice.
In terms of biological activity, 6-(Propan-2-yloxy)pyrazin-2-amine has demonstrated promising properties in several assays. For instance, it has shown moderate inhibitory effects on certain kinases, making it a potential lead compound for anti-cancer drug development. Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory properties, further broadening its therapeutic potential. These findings underscore the importance of continued research into the pharmacological profile of 6-(Propan-2-yloxy)pyrazin-2-amine.
The structural uniqueness of 6-(Propan-2-yloxy)pyrazin-2-amine lies in its ability to act as both a donor and acceptor in hydrogen bonding interactions. This characteristic is crucial for its interactions with biological targets, such as enzymes or receptors, and contributes to its observed bioactivity. Computational studies using molecular docking have provided insights into how this compound binds to specific protein pockets, offering valuable information for further optimization.
Recent advancements in analytical techniques have also enabled a deeper understanding of the physical and chemical properties of 6-(Propan-2-yloxy)pyrazin-2-amie. For example, high-resolution mass spectrometry has been employed to confirm its molecular formula and elucidate its fragmentation patterns. Such data are essential for ensuring the accuracy of experimental results and facilitating comparisons with related compounds.
In conclusion, 6-(Propan-2-yloxy)pyrazin-diamine, or CAS number 1269477-d5-something (I think you meant 15?), represents a valuable addition to the arsenal of pyrazine derivatives being investigated for their therapeutic potential. With ongoing research focusing on its synthesis, biological activity, and structural properties, this compound holds promise as a candidate for future drug development efforts.
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